Decyl disulfide

Description

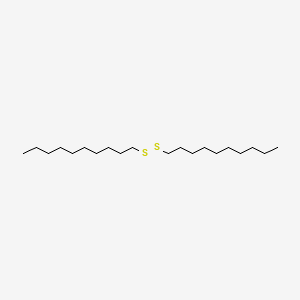

Structure

2D Structure

Properties

IUPAC Name |

1-(decyldisulfanyl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPKRIELSFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146874 | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-18-1 | |

| Record name | Decyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Decyl Disulfide: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of decyl disulfide (C₂₀H₄₂S₂), a symmetrical organic disulfide. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical and physical properties of this compound, outlines detailed synthesis protocols, discusses its chemical reactivity, and explores its current and potential applications. The guide emphasizes the causal relationships behind its properties and experimental methodologies, ensuring a deep, actionable understanding for the scientific community.

Introduction to this compound

This compound, also known as dithis compound or 1-(decyldisulfanyl)decane, is an organosulfur compound characterized by a disulfide bond (S-S) linking two decyl groups.[1][2] The disulfide bond is a pivotal functional group, imparting unique chemical reactivity and structural characteristics that are leveraged in various scientific and industrial fields. While seemingly a simple symmetrical dialkyl disulfide, its long alkyl chains confer specific properties such as hydrophobicity and the ability to form ordered structures on surfaces. Understanding the interplay between the disulfide core and the decyl chains is crucial for its application in advanced materials and biological systems. Disulfide bonds are integral to the structure and function of many proteins and peptides, and synthetic disulfides like this compound serve as valuable models for studying their behavior.[3][4]

Chemical Structure and Physicochemical Properties

The fundamental architecture of this compound consists of two ten-carbon alkyl chains covalently linked through a sulfur-sulfur bond. The S-S bond length is approximately 2.05 Å, and the C-S-S-C dihedral angle tends towards 90°, which minimizes steric hindrance and stabilizes the molecule.[5] This non-planar geometry is a hallmark of disulfide-containing molecules.

Molecular Structure

The structure of this compound can be represented as CH₃(CH₂)₉-S-S-(CH₂)₉CH₃. The two long, flexible alkyl chains dominate the molecule's overall size and van der Waals interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents and temperature conditions, which is essential for designing experiments and applications.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂S₂ | [1][6] |

| Molecular Weight | 346.68 g/mol | [1][2][6] |

| IUPAC Name | 1-(decyldisulfanyl)decane | [1] |

| CAS Number | 10496-18-1 | [1][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 208 °C at 2 mmHg | [2][8] |

| Melting Point | 17 °C | [7] |

| Density | 0.89 g/cm³ | [2][8] |

| Solubility | Insoluble in water | [9] |

| LogP (Octanol/Water) | 9.9 | [1] |

Synthesis of this compound

Symmetrical disulfides like this compound are most commonly synthesized by the oxidation of the corresponding thiol, in this case, 1-decanethiol. This method is efficient and high-yielding.[5] An alternative approach involves the reaction of an alkyl halide with a sulfur source.[10][11]

Synthesis via Oxidation of 1-Decanethiol

The oxidation of thiols to disulfides is a fundamental transformation in organic sulfur chemistry. A variety of oxidizing agents can be employed, with iodine and hydrogen peroxide being common choices in a laboratory setting. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to sulfonic acids.

References

- 1. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dithis compound | CAS 10496-18-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. 10496-18-1 CAS MSDS (DIthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound (CAS 10496-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Disulfide synthesis by S-alkylation [organic-chemistry.org]

Decyl Disulfide (CAS 10496-18-1): A Technical Guide for Advanced Research and Development

Introduction: Beyond a Simple Disulfide

Decyl disulfide, with the CAS Registry Number 10496-18-1, is a symmetrical dialkyl disulfide characterized by two ten-carbon alkyl chains linked by a covalent sulfur-sulfur bond.[1][2] While its structure appears straightforward, the interplay between its long, hydrophobic alkyl chains and the redox-active disulfide bridge endows it with unique physicochemical properties. This makes it a molecule of significant interest in fields ranging from materials science to drug delivery. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's synthesis, characterization, reactivity, and potential applications is paramount for leveraging its capabilities. This guide provides an in-depth technical overview, moving beyond basic data to explain the causality behind its behavior and the rationale for specific experimental methodologies.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are dictated by its molecular structure: a C20 hydrocarbon backbone interrupted by a disulfide linkage.[1] This combination results in a highly nonpolar, hydrophobic compound with specific thermal and spectroscopic signatures.

Core Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning experiments, from selecting appropriate solvents to setting up purification parameters.

| Property | Value | Source |

| CAS Number | 10496-18-1 | [1] |

| Molecular Formula | C₂₀H₄₂S₂ | [1][3] |

| Molecular Weight | 346.68 g/mol | [1][3][4] |

| IUPAC Name | 1-(decyldisulfanyl)decane | [3] |

| Boiling Point | 208 °C at 2 mmHg | [2][5] |

| Density | ~0.89 g/cm³ | [2][5] |

| Refractive Index | 1.4790 - 1.4840 | [2] |

| LogP (XLogP3) | 9.9 | [3] |

Structural Representation

The molecular structure of this compound is fundamental to its function.

Caption: Chemical structure of this compound (C₂₀H₄₂S₂).

Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Authoritative spectral data is available from public databases such as the NIST WebBook and PubChem.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by a prominent triplet corresponding to the terminal methyl (CH₃) protons, a complex multiplet for the numerous methylene (CH₂) groups of the alkyl chains, and a distinct triplet downfield for the methylene group adjacent to the sulfur atom (-CH₂-S-), shifted due to the electronegativity of the sulfur.

-

¹³C NMR: The carbon spectrum shows distinct signals for each carbon in the decyl chain, with the carbon directly bonded to sulfur appearing at a characteristic chemical shift.[6]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 346, corresponding to the molecular weight.[1][3] The fragmentation pattern will be dominated by cleavage of the C-C and C-S bonds, yielding characteristic hydrocarbon fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching and bending vibrations from the long alkyl chains. The S-S stretch is typically weak and can be difficult to observe, but the C-S stretch is also present in the fingerprint region.[1][3]

Synthesis and Purification

The preparation of symmetrical disulfides like this compound is most commonly achieved through the oxidation of the corresponding thiol (decanethiol) or via nucleophilic substitution using an alkyl halide.[7] The choice of method often depends on the availability of starting materials, scale, and desired purity.

Synthesis from Alkyl Halides: A Robust Approach

A reliable method involves the reaction of a decyl halide (e.g., 1-iododecane or 1-bromodecane) with a sulfur source like sodium sulfide, followed by in-situ oxidation.[7][8] This approach avoids the need to handle the highly odorous decanethiol directly.[7]

Caption: General workflow for synthesizing this compound from an alkyl halide.

Detailed Experimental Protocol

The following protocol is a representative example based on established methods for disulfide synthesis from alkyl halides.[7][8]

Objective: To synthesize dithis compound from 1-iododecane.

Materials:

-

1-Iododecane

-

Sodium sulfide trihydrate (Na₂S·3H₂O)

-

Hexachloroethane (C₂Cl₆)

-

Polyethylene glycol 200 (PEG-200)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-iododecane (2.0 mmol) and hexachloroethane (1.5 mmol) in PEG-200 (2 mL).

-

Initiation: Add sodium sulfide trihydrate (2.2 mmol) to the solution at room temperature. The reaction is typically initiated without external heating.

-

Reaction Monitoring: Stir the mixture vigorously. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 1-iododecane spot. The reaction is generally complete within 30 to 150 minutes.[8]

-

Workup: Upon completion, dilute the reaction mixture with deionized water (1 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract four times with a 1:1 (v/v) mixture of ethyl acetate and hexane (4 x 2 mL). The hydrophobic product will partition into the organic layer.

-

Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure dithis compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 1.3.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the S-S bond. This bond is the molecule's reactive center, susceptible to both reduction and oxidation, and capable of participating in exchange reactions.

Thiol-Disulfide Exchange

The thiol-disulfide exchange is a critical reaction in biochemistry and materials science.[9] It involves the reaction of a thiol (R'-SH) with a disulfide (R-S-S-R) to form a new disulfide (R-S-S-R') and a new thiol (R-SH). This process is fundamental to protein folding and the mechanism of redox-responsive drug delivery systems.[9][10] The reaction proceeds via a nucleophilic attack of a thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulfide bond.

Caption: Mechanism of thiol-disulfide exchange.

Redox Chemistry

-

Reduction: The disulfide bond can be readily cleaved by reducing agents to yield two molecules of the corresponding thiol (decanethiol).[11][12] Common laboratory reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride. This reaction is central to applications in drug delivery, where the high intracellular concentration of glutathione (GSH), a biological thiol, can reduce the disulfide bond and release a conjugated drug.[9][10]

-

Oxidation: Stronger oxidizing agents can oxidize the disulfide to higher oxidation states, such as thiosulfinates (R-S(O)-S-R) or sulfonic acids (R-SO₃H).[11] This reactivity is generally less exploited but is important to consider for compatibility with other reagents.

Applications in Research and Drug Development

The unique properties of this compound and its congeners make them valuable in several advanced applications.

-

Self-Assembled Monolayers (SAMs): While alkanethiols are more common for forming SAMs on gold surfaces, disulfides can also be used.[13] The S-S bond can cleave upon adsorption to the metal surface, leading to the formation of a densely packed monolayer of decylthiolate. These surfaces are used to study interfacial phenomena, create biosensors, and control surface wettability.

-

Lubricant Additives and Corrosion Inhibitors: The long alkyl chains provide hydrophobicity and lubricity, while the sulfur atoms can interact with metal surfaces to form a protective layer. This makes long-chain dialkyl disulfides suitable for use as additives in industrial lubricants and as corrosion inhibitors.[2]

-

Redox-Responsive Drug Delivery Systems: The disulfide bond is a key functional group for creating "smart" drug delivery systems.[10] A therapeutic agent can be conjugated to a polymer or nanoparticle via a disulfide linker. This conjugate remains stable in the oxidative environment of the bloodstream. However, upon entering a cell, the significantly higher concentration of glutathione (GSH) rapidly reduces the disulfide bond, cleaving the linker and releasing the drug specifically at the target site.[10] This strategy enhances therapeutic efficacy while minimizing off-target side effects.

-

Precursors in Organic Synthesis: this compound can serve as a precursor for generating the decylthiolate nucleophile under reducing conditions or for synthesizing unsymmetrical disulfides via thiol-disulfide exchange reactions.[7][14]

Safety, Handling, and Storage

As with any chemical, proper handling of this compound is essential for laboratory safety. While it is less volatile and odorous than its corresponding thiol, precautions should still be taken.

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[15] Avoid inhalation of any mists or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents, strong bases, and strong reducing agents with which it may be incompatible.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

This compound is more than a simple organosulfur compound; it is a versatile molecule whose properties are being increasingly harnessed for sophisticated applications. Its combination of hydrophobic alkyl chains and a redox-sensitive disulfide bond provides a powerful platform for materials science and biomedical research. For scientists and developers, a thorough understanding of its synthesis, reactivity, and analytical profile is the foundation for innovation, whether in designing next-generation drug delivery systems, creating novel functional surfaces, or as a building block in complex organic synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. 10496-18-1(1,2-Didecyldisulfane) | Kuujia.com [kuujia.com]

- 3. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Dithis compound | CAS 10496-18-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. DIthis compound(10496-18-1) 13C NMR spectrum [chemicalbook.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. DIthis compound | 10496-18-1 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy Didothis compound | 2757-37-1 [smolecule.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

Solubility and stability of decyl disulfide

An In-Depth Technical Guide on the Solubility and Stability of Decyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a symmetrical dialkyl disulfide, serves as a fundamental model for understanding the behavior of disulfide bonds in lipophilic environments. Its simple, unbranched alkyl chains and the presence of the redox-active disulfide linkage make it a molecule of interest in fields ranging from materials science to drug delivery. The disulfide bond is a critical functional group in numerous biological and pharmaceutical systems, offering a reversible covalent linkage that can be manipulated for targeted release or dynamic self-assembly.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound: its solubility in various solvent systems and its chemical stability under a range of conditions. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the primary degradation pathways that impact the molecule's integrity. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and characterize this compound and related long-chain dialkyl disulfides in their work.

Introduction to this compound

This compound (C₂₀H₄₂S₂) is an organic molecule characterized by two decyl (C₁₀H₂₁) chains linked by a disulfide (-S-S-) bond.[4] Its structure imparts a significant nonpolar character, making it highly lipophilic. The disulfide bond itself is a unique covalent linkage with a relatively low bond energy (~60 kcal/mol), making it susceptible to cleavage under specific chemical and thermal conditions.[5] This susceptibility is not a liability but rather a feature that is exploited in various applications, most notably in drug delivery systems where the disulfide bond can act as a cleavable linker for targeted drug release in the reducing environment of the cell.[1][2][3][6][7]

The long alkyl chains of this compound drive its self-assembly into ordered structures on surfaces and can influence the properties of formulations in which it is incorporated. Understanding its solubility is paramount for formulation development, whether for creating homogeneous solutions for biological assays or for incorporating it into non-aqueous delivery vehicles. Similarly, a thorough understanding of its stability is critical for predicting its shelf-life, its compatibility with other excipients, and its behavior in biological systems.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. For this compound, its highly nonpolar nature, a consequence of its long alkyl chains, is the primary determinant of its solubility characteristics. The principle of "like dissolves like" is the guiding tenet for predicting its solubility.[8]

Theoretical Considerations

This compound is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether. It will likely exhibit moderate solubility in solvents of intermediate polarity like ethanol and acetone, and poor solubility in polar solvents such as water.[9] In aqueous systems, its solubility is expected to be negligible. For drug development applications requiring administration in aqueous media, formulation strategies such as the use of co-solvents, surfactants, or lipid-based delivery systems are necessary.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of this compound in a range of common laboratory solvents. It is important to note that experimentally determined values for this compound are not widely available in the literature; therefore, these values should be considered estimates based on the behavior of structurally similar long-chain organic molecules.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Comments |

| Water | 80.1 | Insoluble (<0.1 mg/L) | The hydrophobic nature of the decyl chains dominates. |

| Methanol | 32.7 | Slightly Soluble | Limited solubility due to the polarity of the hydroxyl group. |

| Ethanol | 24.5 | Soluble | A good balance of polarity for dissolving the disulfide. |

| Acetone | 20.7 | Soluble | A good solvent for many organic compounds. |

| Dichloromethane | 9.1 | Very Soluble | A common solvent for nonpolar to moderately polar compounds. |

| Toluene | 2.4 | Very Soluble | A nonpolar aromatic solvent. |

| Hexane | 1.9 | Very Soluble | A nonpolar aliphatic solvent, ideal for dissolving long alkyl chains. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the solubility of this compound in various solvents.[10] The shake-flask method is a standard technique for assessing the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or sealed test tubes

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or GC-MS for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. For colloidal suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of the disulfide bond is a critical factor in the application of this compound. Degradation can occur through several pathways, primarily involving reduction, oxidation, or disulfide exchange reactions.[11]

Degradation Pathways

The disulfide bond is susceptible to cleavage by reducing agents, which convert it into two thiol groups (decanethiol in this case). This is a key mechanism for drug release in disulfide-linked conjugates, as the intracellular environment is significantly more reducing than the extracellular space due to the high concentration of glutathione (GSH).[3]

Caption: Reductive cleavage of this compound.

Strong oxidizing agents can oxidize the disulfide bond to various sulfur oxides, such as thiosulfinates and thiosulfonates, and ultimately to sulfonic acids. This pathway is generally less relevant in biological systems but can be a concern during chemical synthesis and long-term storage if exposed to oxidative conditions.

Caption: Oxidative degradation pathway of this compound.

In the presence of free thiols, this compound can undergo an exchange reaction to form a new, mixed disulfide and release one of the decyl chains as decanethiol. This is a common reaction in biological fluids where free cysteine residues on proteins can interact with disulfide-containing molecules.[11]

Caption: Thiol-disulfide exchange reaction.

High temperatures or UV radiation can induce homolytic cleavage of the S-S bond, generating thiyl radicals (Decyl-S•). These highly reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.[5][12]

Experimental Protocol: Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various conditions (e.g., pH, temperature, presence of reducing/oxidizing agents).

Materials:

-

This compound stock solution in a suitable solvent (e.g., ethanol).

-

A series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

-

Solutions of reducing agents (e.g., glutathione, dithiothreitol).

-

Solutions of oxidizing agents (e.g., hydrogen peroxide).

-

Temperature-controlled incubators or water baths.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

-

Sample Preparation: In separate vials, dilute the this compound stock solution into the various test solutions (buffers, reducing/oxidizing agent solutions) to a final known concentration.

-

Incubation: Place the vials in incubators set at the desired temperatures. A control sample should be kept at a low temperature (e.g., 4°C) to minimize degradation.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Reaction Quenching (if necessary): For reactions with reducing or oxidizing agents, it may be necessary to quench the reaction at each time point by adding a specific reagent or by rapid dilution and analysis.

-

Analysis: Analyze each sample by HPLC to determine the remaining concentration of this compound. The appearance of new peaks will indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. The degradation kinetics can be determined by fitting the data to an appropriate rate law (e.g., zero-order, first-order).

Caption: General workflow for stability assessment.

Conclusion

This compound, while a simple molecule, provides a valuable platform for understanding the fundamental physicochemical properties of long-chain dialkyl disulfides. Its solubility is governed by its pronounced nonpolar character, necessitating the use of non-aqueous solvents or specialized formulation approaches for applications in polar media. The disulfide bond, the molecule's reactive center, is susceptible to degradation via reduction, oxidation, and thiol-disulfide exchange. A thorough understanding and experimental characterization of these properties are essential for any researcher, scientist, or drug development professional seeking to utilize this compound or related compounds in their work. The protocols and theoretical considerations outlined in this guide provide a robust framework for such characterization, enabling the rational design of experiments and formulations.

References

- 1. Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. chem.ws [chem.ws]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Mechanism of decyl disulfide formation

An In-depth Technical Guide to the Mechanisms of Decyl Disulfide Formation

Introduction

This compound (C₂₀H₄₂S₂) is a symmetrical dialkyl disulfide that serves as a crucial building block in various chemical applications, from materials science to the synthesis of more complex organosulfur compounds.[1][2] Its structure, characterized by a covalent sulfur-sulfur bond linking two decyl chains, imparts specific chemical and physical properties that are leveraged in lubricants, polymers, and as a thiol surrogate in organic synthesis.[1][3] Understanding the fundamental mechanisms of its formation is paramount for researchers and process chemists seeking to optimize synthesis, control purity, and scale production efficiently.

This guide provides an in-depth exploration of the core chemical pathways leading to the formation of this compound. We will move beyond simple reaction schemes to dissect the underlying mechanisms, providing a rationale for experimental choices and process parameters. The methodologies presented are grounded in established chemical principles, ensuring a robust and reproducible approach to synthesis.

The primary routes to this compound, which will be discussed in detail, include:

-

Oxidative Coupling of 1-Decanethiol: The most direct and common method, involving the oxidation of the corresponding thiol.[4]

-

Nucleophilic Substitution Routes from Decyl Halides: A valuable alternative that avoids the use of odorous thiols as starting materials.[1][4]

Each section will provide a mechanistic overview, a detailed experimental protocol with justifications for key steps, and visual aids to clarify complex transformations.

Part 1: Oxidative Coupling of 1-Decanethiol

The oxidation of thiols is the most fundamental and widely employed strategy for synthesizing symmetrical disulfides like this compound.[5] This process involves the formal removal of two hydrogen atoms from two thiol molecules (1-decanethiol in this case) to form a disulfide bond and a reduced oxidant byproduct.

Core Mechanisms of Thiol Oxidation

The conversion of thiols to disulfides is a redox reaction that can proceed through several mechanistic pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions.[6][7]

A. Two-Electron Oxidation Pathways: This is the most common mechanism, particularly with oxidants like hydrogen peroxide (H₂O₂), iodine (I₂), or oxygen in the presence of a catalyst. The process can initiate via the formation of a sulfenic acid (RSOH) intermediate.[8] This highly reactive intermediate rapidly condenses with a second thiol molecule to yield the disulfide and water.

B. One-Electron Oxidation (Radical Pathway): In some systems, particularly those involving certain metal catalysts or photochemical conditions, the reaction can proceed via a one-electron oxidation of the thiol to form a thiyl radical (RS•).[8] Two of these radicals then combine to form the stable disulfide bond. This pathway is less common for preparative synthesis but is crucial in many biological and radical-initiated polymerization contexts.

The choice of oxidant is a critical experimental decision. While strong oxidants can be effective, they risk over-oxidation of the disulfide to form thiosulfinates (R-S(O)-S-R) or sulfonic acids (RSO₃H).[5] Therefore, milder and more selective oxidizing systems are generally preferred. A common and environmentally benign choice is aqueous hydrogen peroxide, often used in a solvent like trifluoroethanol which promotes the reaction under neutral conditions.[9]

Visualization: General Mechanism of Thiol Oxidation

The following diagram illustrates the two-electron oxidation pathway, a prevalent mechanism for the formation of this compound from 1-decanethiol.

Caption: Generalized two-electron oxidation pathway for disulfide formation.

Experimental Protocol: H₂O₂-Mediated Oxidation of 1-Decanethiol

This protocol describes a reliable and scalable method for synthesizing this compound using hydrogen peroxide as the oxidant.[10]

Materials:

-

2,2,2-Trifluoroethanol (TFE)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Sodium Sulfite (Na₂SO₃)

-

Diethyl Ether or Hexane

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-decanethiol (1.0 eq) in trifluoroethanol (approx. 5 mL per 1 g of thiol).

-

Causality: TFE is an excellent solvent for this reaction; it is highly polar, promoting the oxidation, yet it solubilizes the nonpolar alkyl thiol. The reaction proceeds efficiently at room temperature under these conditions.[9]

-

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Causality: The oxidation of thiols is an exothermic process. Initial cooling helps to control the reaction rate and prevent potential side reactions or a dangerous temperature runaway, especially during the initial addition of the oxidant.

-

-

Oxidant Addition: Add 30% aqueous H₂O₂ (1.1 eq) dropwise to the stirred solution over 15-30 minutes using an addition funnel.

-

Causality: A slight excess of the oxidant ensures complete conversion of the thiol. Dropwise addition is critical for maintaining temperature control.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting thiol spot has disappeared (typically 12-24 hours).

-

Causality: TLC provides a simple, qualitative method to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.

-

-

Quenching: Upon completion, cool the mixture again in an ice bath and carefully add a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.

-

Causality: This is a critical safety and purification step. Sodium sulfite reduces unreacted H₂O₂, preventing it from posing a hazard during the workup and solvent evaporation stages. A negative test with starch-iodide paper can confirm the absence of peroxide.[10]

-

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the product into an organic solvent like diethyl ether or hexane (3x volumes). Combine the organic layers.

-

Causality: this compound is nonpolar and will partition into the organic phase, while the TFE, salts, and other water-soluble byproducts remain in the aqueous phase.

-

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

-

Causality: The brine wash removes residual water and TFE from the organic layer. MgSO₄ is a neutral drying agent that efficiently removes trace water before solvent evaporation.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil can be purified further by vacuum distillation or column chromatography if necessary to yield pure this compound.[2][3]

Data Summary: Oxidative Methods

| Oxidizing System | Catalyst/Solvent | Typical Yield | Reference |

| H₂O₂ | Trifluoroethanol | ~97% | [10] |

| Air (O₂) | Fe(III)/NaI | Excellent | [9] |

| Iodine (I₂) | EtOAc (catalytic) | High | [5] |

| DMSO | None (thermal) | Good to Excellent | [9] |

Part 2: Synthesis from Decyl Halides and a Sulfur Source

An alternative and powerful strategy for synthesizing symmetrical disulfides avoids the use of volatile and malodorous thiols as starting materials.[4] This approach typically involves the reaction of an alkyl halide, such as 1-bromodecane or 1-chlorodecane, with a nucleophilic sulfur-containing reagent.

Core Mechanism: Bunte Salt and Disulfide Routes

A. Via Sodium Thiosulfate (Bunte Salt Pathway): A common method involves reacting a decyl halide with sodium thiosulfate (Na₂S₂O₃) to form an S-alkyl thiosulfate, commonly known as a Bunte salt.[4] This is a classic Sₙ2 reaction where the thiosulfate anion acts as the nucleophile. The resulting Bunte salt can then be hydrolyzed under acidic conditions or treated with reagents like iodide to induce reductive dimerization, yielding the symmetrical disulfide.

B. Via Sodium Disulfide: A more direct route involves the reaction of a decyl halide with sodium disulfide (Na₂S₂).[13] Sodium disulfide can be prepared in situ by reacting elemental sulfur with sodium sulfide (Na₂S). The disulfide dianion (S₂²⁻) acts as a potent nucleophile, displacing the halide from two molecules of the decyl halide to directly form the disulfide bond. This method is often employed in industrial-scale production due to the low cost of the reagents.[13]

Visualization: Workflow from Decyl Halide

This diagram outlines the synthetic workflow for producing this compound from a decyl halide and sodium disulfide.

Caption: Synthesis of this compound via the sodium disulfide route.

Experimental Protocol: Synthesis from 1-Bromodecane

This protocol is adapted from general procedures for the synthesis of symmetrical disulfides from alkyl halides.[4][13]

Materials:

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Elemental Sulfur Powder

-

1-Bromodecane (CAS: 112-29-8)

-

Phase Transfer Catalyst (PTC), e.g., Tetrabutylammonium Bromide (TBAB)

-

Toluene or a similar organic solvent

-

Deionized Water

Procedure:

-

Preparation of Sodium Disulfide: In a reaction vessel, dissolve sodium sulfide nonahydrate (1.0 eq) in water. To this solution, add powdered sulfur (1.0 eq) and heat the mixture to 60-80 °C with stirring until the sulfur completely dissolves, forming a dark reddish solution of sodium disulfide.

-

Causality: Preparing the sodium disulfide solution in situ is often more convenient and reliable than handling the pure, highly hygroscopic solid. Heating accelerates the dissolution of sulfur.

-

-

Reaction Setup: To the aqueous sodium disulfide solution, add toluene and a catalytic amount of a phase transfer catalyst like TBAB (e.g., 1-5 mol%).

-

Causality: The reaction occurs between an aqueous nucleophile (Na₂S₂) and an organic substrate (1-bromodecane). The PTC is essential to shuttle the disulfide anion from the aqueous phase to the organic phase where it can react with the alkyl halide, dramatically increasing the reaction rate.[14][15]

-

-

Substrate Addition: Heat the biphasic mixture to 90-100 °C. Slowly add 1-bromodecane (2.0 eq relative to Na₂S) to the vigorously stirred mixture over 1-2 hours.

-

Causality: Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the action of the PTC. Slow addition of the alkyl halide helps control the exothermicity of the Sₙ2 reaction and minimizes side reactions.

-

-

Reaction Completion: Maintain the temperature and stirring for an additional 2-4 hours after the addition is complete to ensure full conversion. Monitor by TLC or GC analysis.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Causality: This removes the aqueous phase containing unreacted salts and the PTC.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.[16]

Part 3: Purification and Characterization

Regardless of the synthetic route, proper purification and rigorous characterization are essential to confirm the identity and purity of the final product.

Purification Techniques

-

Washing/Extraction: As described in the protocols, aqueous washes are critical for removing inorganic salts, catalysts, and water-soluble solvents. For syntheses run under basic conditions, a wash with a dilute acid may be necessary, followed by a water wash to neutrality.

-

Distillation: For thermally stable, liquid disulfides like this compound, vacuum distillation is the preferred method for achieving high purity. It effectively separates the product from non-volatile impurities and any lower-boiling starting materials.

-

Chromatography: Flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate) can be used for smaller-scale purification or to separate the disulfide from byproducts of similar volatility.

Characterization Methods

The structure of this compound (C₁₀H₂₁-S-S-C₁₀H₂₁) can be unambiguously confirmed using standard spectroscopic techniques.[2][17]

| Technique | Expected Observations for this compound |

| ¹H NMR (CDCl₃) | ~2.68 ppm (triplet, 4H): Protons on the carbons directly attached to the sulfur atoms (-CH₂-S-). The triplet is due to coupling with the adjacent CH₂ group. ~1.67 ppm (multiplet, 4H): Protons on the β-carbons (-CH₂-CH₂-S-). ~1.26 ppm (broad multiplet, 28H): Protons of the remaining methylene groups in the alkyl chains. ~0.88 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₃). |

| ¹³C NMR (CDCl₃) | ~39.2 ppm: Carbon directly attached to sulfur (-CH₂-S-). ~31.9 - 22.7 ppm: Other sp³ carbons of the decyl chain. ~14.1 ppm: Terminal methyl carbon. |

| FT-IR (neat) | ~2920, 2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains. ~1465 cm⁻¹: C-H bending vibrations. ~500-540 cm⁻¹: Weak S-S stretching vibration (often difficult to observe). |

| Mass Spec. (EI) | m/z = 346.3 [M]⁺: Molecular ion peak.[3] Characteristic fragmentation patterns including cleavage of the S-S bond and C-S bonds. |

Conclusion

The formation of this compound is governed by well-understood reaction mechanisms that offer chemists flexibility in synthetic design. The oxidative coupling of 1-decanethiol is a direct, high-yielding, and atom-economical approach, particularly when using green oxidants like H₂O₂. For applications where the use of thiols is undesirable due to their odor or handling requirements, synthesis from decyl halides via nucleophilic substitution with a sulfur source provides a robust and scalable alternative.

The choice of method ultimately depends on factors such as the availability and cost of starting materials, the required scale of the reaction, and the desired purity of the final product. By understanding the core mechanistic principles and the causality behind the experimental protocols, researchers and drug development professionals can confidently select and optimize a synthetic route to meet their specific needs.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. The synthesis of symmetrical disulfides by reacting organic halides with Na 2 S 2 O 3 ·5H 2 O in DMSO - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01885D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-Decanethiol | C10H21SH | CID 8917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Decanethiol [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. researchgate.net [researchgate.net]

- 16. US9302204B2 - Process for purifying a disulfide oil and an apparatus relating thereto - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

Decyl Disulfide: A Technical Guide to Synthesis, Characterization, and Advanced Applications

This guide provides an in-depth technical overview of decyl disulfide, a symmetrical long-chain dialkyl disulfide. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core physicochemical properties, synthesis, and characterization of this compound, and explore its applications in redox-responsive drug delivery systems and self-assembled monolayers.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a disulfide bond linking two decyl chains.

Molecular Formula: C₂₀H₄₂S₂[1]

Molecular Weight: 346.7 g/mol [1]

Synonyms: Dithis compound, 1-(decyldisulfanyl)decane[1]

CAS Number: 10496-18-1

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂S₂ | PubChem[1] |

| Molecular Weight | 346.7 g/mol | PubChem[1] |

| Appearance | White or colorless to light yellow liquid or solid | |

| Boiling Point | 208 °C at 2 mmHg | |

| LogP | 9.9 | PubChem[1] |

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be approached through two primary, reliable methods: the transformation of alkyl halides and the oxidation of thiols. The choice of method often depends on the starting materials' availability, desired purity, and scalability.

Synthesis from Alkyl Halides

A rapid and efficient method for preparing symmetrical disulfides involves the reaction of alkyl halides with a combination of sodium sulfide nonahydrate (Na₂S·9H₂O) and carbon disulfide (CS₂) in an appropriate solvent like dimethylformamide (DMF). This method is advantageous due to its high yield and mild reaction conditions.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of symmetrical disulfides from alkyl halides.

Experimental Protocol:

-

To a solution of sodium sulfide nonahydrate (1.0 mmol) in DMF (2 mL), add carbon disulfide (1.0 mmol) at room temperature. The solution will turn dark red.

-

To this vigorously stirred mixture, add the decyl halide (e.g., 1-bromodecane) (1.0 mmol).

-

Continue stirring at room temperature. The reaction is typically rapid, with a color change from red to yellow indicating the progress of the reaction.[2]

-

Upon completion (monitored by TLC), the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices: The combination of Na₂S·9H₂O and CS₂ in situ generates a reactive sulfur species that acts as a sulfur transfer reagent.[2] DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the nucleophilic substitution reaction.

Oxidation of Decanethiol

The oxidation of thiols to disulfides is a classic and widely used transformation. A variety of oxidizing agents can be employed, with iodine in a suitable solvent being a common and effective choice.[3]

Reaction Scheme:

References

Unlocking the Potential of Decyl Disulfide: A Technical Guide for Researchers

This guide provides an in-depth exploration of decyl disulfide, a versatile molecule with significant, yet underexplored, potential across various research domains. For researchers, scientists, and drug development professionals, this document serves as a technical resource, elucidating the core principles, practical methodologies, and future directions for the application of this compound. We will delve into its synthesis, its pivotal role in the formation of self-assembled monolayers, its promise in redox-responsive drug delivery systems, and its emerging applications in agriculture and as a potential antioxidant.

This compound: Physicochemical Properties and Synthesis

This compound (C₂₀H₄₂S₂) is a symmetrical dialkyl disulfide characterized by two decyl chains linked by a disulfide bond. Its long alkyl chains confer significant hydrophobicity, a key feature influencing its applications in surface science and drug delivery.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂S₂ | --INVALID-LINK--[1] |

| Molecular Weight | 346.68 g/mol | --INVALID-LINK--[1] |

| CAS Number | 10496-18-1 | --INVALID-LINK--[1] |

| Boiling Point | 208 °C at 2 mmHg | --INVALID-LINK--[2] |

| Melting Point | -13.99 °C | --INVALID-LINK--[2] |

| Density | 0.89 g/cm³ | --INVALID-LINK--[2] |

| LogP (Octanol/Water Partition Coefficient) | 11.321 (estimated) | --INVALID-LINK--[2] |

Synthesis of this compound

A common and efficient method for synthesizing symmetrical disulfides like this compound is through the oxidative coupling of the corresponding thiols or via reaction of alkyl halides with a sulfur source.[3] A general and practical laboratory-scale synthesis starting from an alkyl halide is outlined below.

Experimental Protocol: Synthesis from 1-Iododecane [2]

Materials:

-

1-Iododecane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Polyethylene glycol 200 (PEG-200)

-

Hexachloroethane (C₂Cl₆) or Carbon tetrachloride (CCl₄)

-

Ethyl acetate-hexane mixture (1:1, v/v)

-

Deionized water

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyl halide (e.g., 1-iododecane, 2 mmol) and C₂Cl₆ or CCl₄ (1.5 mmol) in PEG-200 (2 mL).

-

At room temperature, add Na₂S·9H₂O (0.291 g, 2.2 mmol) to the solution.

-

Stir the reaction mixture continuously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyl halide is completely consumed (typically 30 to 150 minutes).

-

Upon completion, dilute the reaction mixture with deionized water (1 mL).

-

Extract the product with an ethyl acetate-hexane mixture (1:1, v/v; 4 x 2 mL).

-

Combine the organic extracts, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield pure this compound.

Application in Self-Assembled Monolayers (SAMs)

This compound is an excellent candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[4] The disulfide bond cleaves upon adsorption to the gold surface, forming two gold-thiolate bonds, resulting in a densely packed, organized monolayer.[5][6] These SAMs can be used to modify surface properties such as wettability, adhesion, and biocompatibility, and to construct platforms for biosensors and nanoelectronics.

Workflow for SAM Formation and Characterization

References

- 1. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIthis compound | 10496-18-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Introduction: The Precautionary Principle in Practice

An In-depth Technical Guide to the Safe Laboratory Handling of Decyl Disulfide

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS 10496-18-1). As a Senior Application Scientist, my objective is to present a framework grounded in established safety principles, while transparently addressing the existing gaps in substance-specific toxicological data. This guide is structured to empower laboratory personnel to conduct a thorough risk assessment and implement field-proven safety protocols.

This compound, also known as 1-(decyldisulfanyl)decane, belongs to the dialkyl disulfide family.[1] While specific applications in drug development are not broadly documented in public literature, disulfide-containing molecules are of significant interest in biochemistry and pharmacology for their role in protein structure and as potential therapeutic agents. The core challenge in handling this compound lies in the absence of a comprehensive, substance-specific toxicological profile.[2] Therefore, a conservative approach, leveraging data from structurally related compounds and adhering to the precautionary principle, is not just recommended but essential for ensuring personnel safety and experimental integrity. This guide treats all protocols as self-validating systems, emphasizing the causality behind each safety recommendation.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. While this compound is a relatively simple molecule, its handling requires acknowledging both what is known and what must be inferred.

Physicochemical Characteristics

The known physical and chemical properties of this compound are summarized below. This data is critical for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 10496-18-1 | [1][3] |

| Molecular Formula | C₂₀H₄₂S₂ | [1][4] |

| Molecular Weight | 346.68 g/mol | [3][4][5] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | 208 °C at 2 mmHg | [3][5] |

| Density | 0.89 g/cm³ | [3][5] |

| Melting Point | -13.99 °C | [5] |

| Solubility | Insoluble in water | [2] |

| Synonyms | Dithis compound, 1-(Decyldisulfanyl)decane | [1][3][5] |

Toxicological Assessment: A Read-Across Approach

The toxicity of dialkyl disulfides is known to be inversely related to the length of the alkyl chain; shorter chains are generally more toxic.[6] Dimethyl disulfide (DMDS), the simplest member of this family, is considered a worst-case surrogate and exhibits moderate to high acute toxicity upon ingestion and inhalation.[6][7] Conversely, larger molecules like di-n-octathis compound are not considered hazardous under OSHA 29 CFR 1910.1200.[2]

Given that this compound (C10 alkyl chains) falls between these extremes, it should be handled as a substance with potential for moderate toxicity . Key potential health effects, extrapolated from related compounds, include:

-

Skin and Eye Irritation: Direct contact may cause irritation.[7][8]

-

Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[7][8] Prolonged exposure to high concentrations could lead to central nervous system effects such as dizziness or headache.[7]

-

Aspiration Hazard: If ingested, aspiration into the lungs could cause severe damage.[7]

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Section 2: Hazard Identification and Risk Assessment

Before any work with this compound begins, a formal, documented risk assessment is mandatory. This process must be specific to the planned experiment, considering the quantities used, the procedures involved, and the laboratory environment.

| Potential Hazard | Associated Risk | Mitigation Strategy |

| Chemical | Skin/eye irritation, respiratory effects, unknown chronic effects. | Use of appropriate engineering controls and PPE. Minimize quantities. |

| Physical | Potential for flammability (data lacking, but assumed based on other disulfides). | Store away from ignition sources. Use non-sparking tools.[8][9] |

| Procedural | Spills, aerosol generation during handling (e.g., vortexing, sonicating). | Conduct manipulations in a fume hood. Develop and follow a detailed SOP. |

Section 3: Engineering and Administrative Controls

The primary defense against chemical exposure is the implementation of robust engineering and administrative controls. Reliance on PPE alone is insufficient.

-

Primary Engineering Control: All manipulations of this compound that could generate aerosols or vapors—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[10]

-

Ventilation: The laboratory should have a general exhaust ventilation system to maintain air quality.[11]

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work commences. This SOP should cover every step from material retrieval to waste disposal.

-

Access Control: Designate specific areas for the storage and handling of this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide. This training must be documented.

-

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the potential routes of exposure identified in the risk assessment.

| Body Part | PPE Specification | Rationale and Source |

| Eyes/Face | Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes and vapors.[8][9][12] |

| Hands | Chemically resistant gloves (e.g., Nitrile). The suitability and breakthrough time should be confirmed with the glove manufacturer for the specific solvent being used. Gloves should be changed immediately if contamination is suspected. | Prevents skin contact. The most likely route of exposure.[7][12] |

| Body | A flame-resistant laboratory coat. Additional protective clothing (e.g., apron) may be required based on the scale of the experiment. | Protects skin and clothing from spills and splashes.[9] |

| Respiratory | Not typically required when working in a certified fume hood. If engineering controls are inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[12] | Provides protection against inhalation of high concentrations of vapor.[12] |

Section 5: Standard Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk. The following protocols provide a baseline for developing experiment-specific SOPs.

Handling Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

-

PPE Donning: Put on all required PPE as specified in Section 4.

-

Chemical Retrieval: Transport the this compound container in a secondary, shatterproof container.

-

Manipulation: Perform all transfers and manipulations inside the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[8]

-

Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have been exposed.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[10]

Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container.[7][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7][8]

-

Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[2]

-

Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[7]

Section 6: Emergency Procedures

Preparedness is paramount. All laboratory personnel must know the location of emergency equipment (safety shower, eyewash station, fire extinguisher, spill kit) and be trained in its use.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If they feel unwell, seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response Protocol

This protocol is for small spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

-

Alert Personnel: Immediately notify others in the vicinity.

-

Isolate the Area: Restrict access to the spill area.

-

Consult SDS: If available, refer to the Safety Data Sheet for specific instructions.

-

Ventilation: Ensure the fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated, and close doors to prevent vapor spread.[13]

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: Create a dike around the spill using absorbent material from a chemical spill kit.[13]

-

Absorption: Working from the outside in, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14]

-

Collection: Using spark-proof tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[13][14]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Seal and label the waste container. Dispose of all contaminated materials (including PPE) as hazardous waste.[14]

-

Reporting: Document the incident according to institutional policy.[13]

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Procedure: In case of a small fire, trained personnel may use a fire extinguisher. For larger fires, or if you are not trained, activate the fire alarm, evacuate the area, and close the doors behind you.

-

Hazards: Upon combustion, this compound may produce hazardous decomposition products, including carbon oxides and sulfur oxides.[2][12] Firefighters should wear self-contained breathing apparatus (SCBA).[12]

Section 7: Waste Disposal

Chemical waste must be managed in strict accordance with local, regional, and national regulations.

-

Identification: All waste containing this compound must be classified as hazardous chemical waste.[15]

-

Segregation: Keep this compound waste separate from other waste streams to prevent incompatible reactions.[15]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the contents.

-

Disposal: Arrange for pickup and disposal through the institution's environmental health and safety department. Do not pour this compound down the drain.

This compound Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely working with this compound in a research environment.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Conclusion

The safe handling of this compound requires a proactive and informed approach. Due to the limited availability of specific toxicity data, researchers must operate with a heightened sense of caution, treating the substance as potentially hazardous. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, the risks associated with this compound can be effectively managed. The principles and protocols outlined in this guide provide the necessary framework for scientists to work safely while advancing their research objectives.

References

- 1. This compound | C20H42S2 | CID 139170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Dithis compound | CAS 10496-18-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. 10496-18-1 CAS MSDS (DIthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cpchem.com [cpchem.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. cpchem.com [cpchem.com]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to High-Purity Decyl Disulfide for Advanced Research and Drug Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require high-purity decyl disulfide for their work. This document provides a comprehensive overview of commercial suppliers, quality assessment methodologies, and critical applications, empowering you to make informed decisions for your demanding research and development projects.

The Critical Role of Purity: Why High-Grade this compound is Essential

This compound (C₂₀H₄₂S₂), a symmetrical disulfide, is more than a mere chemical reagent; it is a critical component in various advanced applications, particularly within the pharmaceutical and biotechnology sectors. The disulfide bond (-S-S-) is a key functional group, offering a unique combination of stability and cleavability that is exploited in sophisticated drug delivery systems and in the structural stabilization of complex biomolecules.[1][2][3][4][5]

In drug development, the purity of excipients and reagents is paramount. Impurities can lead to unpredictable side reactions, altered bioavailability, and potential toxicity, jeopardizing years of research and significant financial investment. For this compound, this is particularly crucial in its role as a linker in antibody-drug conjugates (ADCs) or in the formation of self-assembled monolayers (SAMs) for biosensor applications.[6][7][8] Even trace impurities can interfere with the delicate mechanisms of targeted drug release or disrupt the ordered structure of a SAM, rendering the system ineffective.

This guide, therefore, emphasizes the sourcing and verification of high-purity this compound (typically >95%) to ensure the reproducibility and success of your scientific endeavors.

Commercial Sourcing of High-Purity this compound: A Comparative Overview

Identifying a reliable supplier for high-purity this compound requires careful consideration of not just the stated purity but also the supplier's reputation, quality control processes, and the transparency of their documentation. Below is a comparative table of notable commercial suppliers.

| Supplier | Stated Purity/Grade | Analytical Data Provided | Key Considerations |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Specifications, Certificate of Analysis (CoA) available upon request.[9] | A well-established supplier with a strong reputation for quality. Purity is specified by Gas Chromatography (GC). |

| Santa Cruz Biotechnology | Research Grade | Certificate of Analysis available for lot-specific data.[10] | Primarily for research use. It is crucial to obtain the lot-specific CoA to confirm purity. |

| ChemicalBook | Varies by supplier (e.g., 99%) | Lists multiple suppliers with varying stated purities.[11] | A platform that connects various suppliers; diligence is required to vet the actual manufacturer. |

| LabSolutions | 95% | Basic properties provided on the website.[12] | Offers various pack sizes suitable for research purposes. |

| DC Chemicals | Biochemical Grade | A sample CoA is available on their website.[13] | Positions the product for biochemical applications, suggesting suitability for biological research. |

| Simson Pharma Limited | High Quality | States that every compound is accompanied by a Certificate of Analysis. | Specializes in pharmaceutical standards, which may indicate a higher level of quality control. |

Note: The availability and specifications from these suppliers are subject to change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis before purchase.

The Cornerstone of Confidence: Understanding and Scrutinizing the Certificate of Analysis (CoA)

A Certificate of Analysis is the most critical document for verifying the purity and quality of your this compound. It is a formal record from the supplier's quality control department that confirms the product meets its specifications.

A comprehensive CoA for high-purity this compound should include the following:

-

Product Identification: Chemical name (this compound or Dithis compound), CAS number (10496-18-1), molecular formula (C₂₀H₄₂S₂), and molecular weight (346.68 g/mol ).[11][14][15]

-

Physical Properties: Appearance (typically a colorless to pale yellow liquid or solid), refractive index, and density.[11][16]

-

Purity Assay: The specific analytical method used to determine purity (e.g., GC, HPLC) and the resulting purity value (e.g., >99%). A representative CoA from Thermo Fisher Scientific for a similar disulfide compound shows an assay by GLC (Gas-Liquid Chromatography) of 99.7%.[16]

-

Identification Data: Spectroscopic data that confirms the chemical structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Trace Impurity Analysis: Identification and quantification of any significant impurities. This is crucial as even small amounts of reactive impurities can have detrimental effects.

Experimental Workflow for CoA Verification

The following diagram illustrates a logical workflow for a researcher upon receiving a batch of this compound.

Caption: Workflow for verifying the quality of this compound.

Methodologies for Purity Assessment: A Practical Guide

To ensure the utmost confidence in your starting material, in-house verification of purity is often warranted, especially for critical applications. The two most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating volatile and semi-volatile compounds and provides both quantitative (purity) and qualitative (identity) information.

Principle: The sample is vaporized and injected into a gas chromatograph, where it travels through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol for GC-MS Analysis of this compound:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a calibration curve with at least five concentration points.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatogram.

-

Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

-

Confirm the identity of the main peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.[15]

-

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[17][18]

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol for Quantitative ¹H NMR of this compound:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

-

Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a known purity and its resonances should not overlap with the analyte signals.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard completely.

-

-

NMR Data Acquisition:

-

Spectrometer: Bruker 400 MHz or higher field instrument.

-

Pulse Program: A standard 90° pulse sequence.

-